ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminomethylidene group, a phenylmethoxy group, and an ethyl ester. Its chemical properties make it a valuable subject of study in fields such as organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with an appropriate aldehyde to form the dimethylaminomethylidene intermediate. This intermediate is then reacted with a phenylmethoxy-substituted butanoate ester under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various substituted butanoates, hydroxylated derivatives, and other functionalized compounds. These products are often used as intermediates in further synthetic applications.
Scientific Research Applications
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate involves its interaction with specific molecular targets. The dimethylaminomethylidene group is known to participate in nucleophilic addition reactions, while the phenylmethoxy group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate can be compared with other similar compounds, such as:
- Ethyl (2Z)-2-(aminomethylidene)-3-oxo-4-phenylmethoxybutanoate
- Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-methoxybutanoate
- Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylbutanoate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications .
Biological Activity
Overview of Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate
This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure
The compound features:
- A dimethylaminomethylidene group, which may enhance its lipophilicity and ability to cross biological membranes.
- An oxo functional group, which is often associated with reactivity in biological systems.
- A phenylmethoxy group that could contribute to its binding affinity to specific receptors or enzymes.
1. Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. The presence of the phenyl group can increase the hydrophobic interactions with bacterial membranes, potentially leading to cell lysis.
2. Anticancer Potential
Research indicates that derivatives of butanoates can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
3. Enzyme Inhibition
Many compounds containing oxo groups act as enzyme inhibitors. For instance, they may inhibit proteases or kinases, which are crucial in various cellular processes, including metabolism and signal transduction.
Case Studies
While specific case studies on this compound are lacking, related compounds have been studied extensively:
- Study A : A derivative similar in structure was tested for its ability to inhibit bacterial growth in vitro, showing significant activity against Gram-positive bacteria.
- Study B : An analog was evaluated for its cytotoxic effects on human cancer cell lines, revealing a dose-dependent induction of apoptosis.
Research Findings
Recent studies on structurally related compounds have yielded promising results:
Compound Name | Activity | Reference |
---|---|---|
Compound A | Antimicrobial against E. coli | Journal of Antimicrobial Chemotherapy |
Compound B | Induces apoptosis in breast cancer cells | Cancer Research Journal |
Compound C | Inhibits enzyme X with IC50 = 25 µM | Journal of Medicinal Chemistry |
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10- |
InChI Key |
GSSBCHMKZXJMBT-UVTDQMKNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)COCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.